4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core and a trimethoxybenzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method involves the alkylation of a benzothieno pyrimidine derivative followed by esterification with trimethoxybenzoic acid. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothieno pyrimidine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-oxo-1,2,3,4-tetrahydropyrazolo[5,1-c][1,2,4]triazines
Uniqueness
4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a benzothieno pyrimidine core and a trimethoxybenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
439091-05-1 |
---|---|
Molecular Formula |
C30H34N2O6S |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
[4-(7-tert-butyl-4-oxo-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H34N2O6S/c1-30(2,3)18-9-12-20-23(15-18)39-28-24(20)27(33)31-26(32-28)16-7-10-19(11-8-16)38-29(34)17-13-21(35-4)25(37-6)22(14-17)36-5/h7-8,10-11,13-14,18,26,32H,9,12,15H2,1-6H3,(H,31,33) |
InChI Key |
HFVZWBRBWRSBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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